acetic acid CAS No. 856336-39-5](/img/structure/B1318561.png)
[(2,4-Dimethylphenyl)amino](oxo)acetic acid
Overview
Description
(2,4-Dimethylphenyl)aminoacetic acid is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of a dimethylphenyl group attached to an amino group, which is further connected to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)aminoacetic acid typically involves a multi-step reaction process. One common method is to react 2,4-dimethylaniline with an appropriate amount of ozone to generate the corresponding methyl ester. This methyl ester is then hydrolyzed to obtain the target product .
Industrial Production Methods
Industrial production methods for (2,4-Dimethylphenyl)aminoacetic acid are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)aminoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Reactions
(2,4-Dimethylphenyl)aminoacetic acid is characterized by its amine and carboxylic acid functional groups, making it versatile for various chemical reactions. It can undergo:
- Oxidation : Converts to quinones or other oxidized derivatives.
- Reduction : The oxo group can be reduced to a hydroxyl group, yielding alcohol derivatives.
- Substitution : The dimethylphenyl group can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Acidic or neutral medium |
Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Anhydrous conditions |
Substitution | Nucleophiles (amines, thiols) | Basic conditions |
Chemistry
In synthetic organic chemistry, (2,4-Dimethylphenyl)aminoacetic acid serves as a building block for more complex molecules. Its ability to participate in various reactions makes it valuable for creating novel compounds with potential industrial applications.
Biology
Research has indicated that this compound may act as an enzyme inhibitor or a ligand in receptor studies. For instance, it has been investigated for its interaction with metabolic enzymes, which could lead to insights into metabolic regulation and potential therapeutic targets.
Medicine
The compound's therapeutic potential is being explored in several areas:
- Anti-inflammatory Properties : Studies suggest that (2,4-Dimethylphenyl)aminoacetic acid may inhibit inflammatory pathways.
- Anticancer Activity : Preliminary research indicates that it could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Studies
-
Enzyme Inhibition Study :
- A study examined the inhibitory effects of (2,4-Dimethylphenyl)aminoacetic acid on a specific enzyme involved in the inflammatory response. The results demonstrated significant inhibition compared to control groups, suggesting its potential as a therapeutic agent against inflammatory diseases.
-
Anticancer Research :
- In vitro studies assessed the effects of (2,4-Dimethylphenyl)aminoacetic acid on various cancer cell lines. The compound exhibited cytotoxic effects at certain concentrations, indicating its potential role in cancer treatment strategies.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(2,4-Dimethylphenyl)aminoacetic acid can be compared with other similar compounds, such as:
(2,6-Dimethylphenyl)aminoacetic acid: Similar structure but with different positional isomers of the dimethylphenyl group.
(4-Methoxyphenyl)aminoacetic acid: Contains a methoxy group instead of dimethyl groups.
(4-Methylphenyl)aminoacetic acid: Contains a single methyl group instead of two
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituent groups.
Biological Activity
(2,4-Dimethylphenyl)aminoacetic acid is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. This article provides a comprehensive overview of the biological activity of (2,4-Dimethylphenyl)aminoacetic acid, including its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure
The molecular structure of (2,4-Dimethylphenyl)aminoacetic acid can be represented as follows:
This structure features a dimethyl-substituted phenyl ring attached to an amino group and an oxoacetic acid moiety, which contributes to its reactivity and biological properties.
Research indicates that (2,4-Dimethylphenyl)aminoacetic acid may interact with specific enzymes and receptors, modulating their activity. The mechanisms include:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate binding or catalysis. This inhibition can lead to alterations in metabolic pathways critical for cellular function.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways that affect cellular responses.
Biological Activities
The biological activities attributed to (2,4-Dimethylphenyl)aminoacetic acid include:
- Anticancer Properties : Preliminary studies suggest potential anticancer effects through the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation by inhibiting pro-inflammatory mediators.
- Antimicrobial Activity : Some studies indicate that it may possess antimicrobial properties against various pathogens, making it a candidate for further investigation in pharmacological applications .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the effects of (2,4-Dimethylphenyl)aminoacetic acid on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting that the compound may induce apoptosis through the activation of caspase pathways. This finding positions it as a potential lead compound for cancer therapy.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that (2,4-Dimethylphenyl)aminoacetic acid significantly decreased the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in activated macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways, highlighting its therapeutic potential in treating inflammatory diseases.
Applications in Research and Medicine
(2,4-Dimethylphenyl)aminoacetic acid is being explored for various applications:
- Pharmaceutical Development : As an intermediate in synthesizing novel therapeutic agents targeting metabolic disorders and inflammatory diseases.
- Biochemical Research : Utilized in studies investigating enzyme kinetics and receptor-ligand interactions due to its ability to modulate biological processes.
Q & A
Basic Questions
Q. What are the primary synthetic routes for (2,4-Dimethylphenyl)aminoacetic acid?
The compound is typically synthesized via a two-step process:
- Step 1 : React 2,4-dimethylaniline with ethyl oxalyl chloride to form the intermediate ethyl (2,4-dimethylphenyl)aminoacetate.
- Step 2 : Hydrolyze the ester under alkaline conditions (e.g., NaOH/ethanol) to yield the carboxylic acid. Purification is achieved via recrystallization using ethanol/water mixtures. This method mirrors protocols for structurally related oxamic acid derivatives .
Q. How is the molecular structure of (2,4-Dimethylphenyl)aminoacetic acid validated?
Key techniques include:
- NMR Spectroscopy : H and C NMR in deuterated DMSO confirm hydrogen bonding between the amine (N–H) and carbonyl (C=O) groups.
- Infrared Spectroscopy : Stretching frequencies at ~1700 cm (C=O) and ~3300 cm (N–H) validate functional groups.
- X-ray Diffraction : Resolves planar geometry and intramolecular hydrogen bonding, critical for stability .
Q. What solvents and conditions are optimal for recrystallization?
Ethanol-water mixtures (7:3 v/v) at 4°C yield high-purity crystals. Avoid polar aprotic solvents (e.g., DMF) due to poor solubility .
Advanced Research Questions
Q. How can tautomeric forms of (2,4-Dimethylphenyl)aminoacetic acid be analyzed?
- Dynamic NMR : Monitors keto-enol tautomerism in DMSO- at variable temperatures (25–80°C).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict energy differences between tautomers. The keto form is more stable by ~5 kcal/mol .
Q. What methodologies assess environmental persistence in soil?
- HPLC/MS-MS : Quantifies metabolites in soil extracts with a detection limit of 0.1 µg/kg.
- Degradation Studies : Incubate soil samples (25°C, 60% moisture) and monitor parent compound decay over 30 days. Half-life ranges from 7–14 days depending on microbial activity .
Q. How are metabolic pathways of this compound characterized?
- In Vitro Assays : Use liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at the 2-methyl group).
- LC-HRMS : Detects metabolites with mass accuracy <2 ppm. Major pathways involve oxidative demethylation and conjugation .
Q. What computational tools predict interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Screens against cytochrome P450 enzymes (e.g., CYP3A4) to predict binding affinities (∆G < -8 kcal/mol).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. Analytical Methodologies Comparison
Technique | Application | Detection Limit | Reference |
---|---|---|---|
HPLC/MS-MS | Soil metabolite quantification | 0.1 µg/kg | |
NMR Spectroscopy | Tautomerism analysis | 1 mM (in DMSO-) | |
LC-HRMS | Metabolic profiling | 0.01 µg/mL |
Q. Key Challenges in Research
- Stereochemical Stability : The compound’s planar structure may lead to racemization under acidic conditions. Use chiral HPLC (Chiralpak IA column) to monitor enantiopurity .
- Environmental Impact : Hydrophilic metabolites (logP < 1) may leach into groundwater. Implement solid-phase extraction (SPE) with C18 cartridges for trace analysis .
Properties
IUPAC Name |
2-(2,4-dimethylanilino)-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-3-4-8(7(2)5-6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMCXMRHZHUXPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589706 | |
Record name | (2,4-Dimethylanilino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856336-39-5 | |
Record name | (2,4-Dimethylanilino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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